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molecular formula C19H32N2 B1682964 Tedisamil CAS No. 90961-53-8

Tedisamil

Cat. No. B1682964
M. Wt: 288.5 g/mol
InChI Key: CTIRHWCPXYGDGF-UHFFFAOYSA-N
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Patent
US05324732

Procedure details

2 g (=0.0069 mole) of tedisamil were dissolved in 5 ml of isopropanol. A solution of 0.53 g of hydrochloric acid in 5 ml of isopropanol was added with stirring to this solution. After the formation of salts, isopropanol was removed by distillation, and the tedisamil dihydrochloride which remained as a residue was recrystallized from acetone and dried at 60° C. in a vacuum drying oven. 2 g of tedisamil dihydrochloride were obtained. DSC gave a melting range with decomposition at 225.7 to 240.4° C. The base:acid ratio determined by titration was 1:2.0. Thermogravimetric analysis showed a 0.2% weight loss on drying.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][C:4]2([CH:10]3[CH2:11][N:12]([CH2:14][CH:15]4[CH2:17][CH2:16]4)[CH2:13][CH:6]2[CH2:7][N:8]([CH2:18][CH:19]2[CH2:21][CH2:20]2)[CH2:9]3)[CH2:3][CH2:2]1.[ClH:22]>C(O)(C)C>[CH2:1]1[CH2:5][C:4]2([CH:10]3[CH2:11][N:12]([CH2:14][CH:15]4[CH2:17][CH2:16]4)[CH2:13][CH:6]2[CH2:7][N:8]([CH2:18][CH:19]2[CH2:21][CH2:20]2)[CH2:9]3)[CH2:3][CH2:2]1.[ClH:22].[ClH:22] |f:3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.53 g
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring to this solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the formation of salts, isopropanol was removed by distillation
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven

Outcomes

Product
Name
Type
product
Smiles
C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.Cl.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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